REACTION_SMILES
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[CH3:28][C:29]#[N:30].[Cl:19][CH2:20][CH2:21][N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1.[ClH:18].[K+:12].[K+:13].[O-:14][C:15]([O-:16])=[O:17].[OH:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]1[O:10][CH3:11]>>[O:1]([c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]1[O:10][CH3:11])[CH2:20][CH2:21][N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1O
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Name
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Type
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product
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Smiles
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COc1ccc(C=O)cc1OCCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |